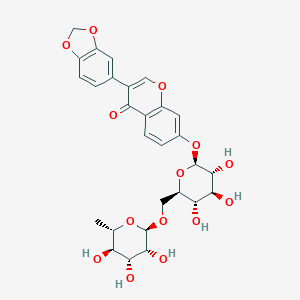

Pseudobaptigenin 7-rhamnoglucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pseudobaptigenin 7-rhamnoglucoside: is a naturally occurring isoflavonoid glycoside. Isoflavonoids are a class of flavonoids, which are secondary metabolites found predominantly in legumes. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of pseudobaptigenin 7-rhamnoglucoside typically involves the glycosylation of pseudobaptigenin. One common method is the use of glycosyl donors such as rhamnose and glucose in the presence of glycosyltransferase enzymes . The reaction conditions often require a controlled pH and temperature to ensure the proper formation of the glycosidic bond.

Industrial Production Methods: : Industrial production of this compound can be achieved through biotechnological approaches, including the use of engineered microorganisms like Saccharomyces cerevisiae and Escherichia coli . These microorganisms are genetically modified to express the necessary enzymes for the biosynthesis of pseudobaptigenin and its subsequent glycosylation.

化学反应分析

Types of Reactions: : Pseudobaptigenin 7-rhamnoglucoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the isoflavonoid structure can be oxidized to form quinones.

Reduction: The carbonyl group in the isoflavonoid structure can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

科学研究应用

Chemical Research

Model Compound for Glycosylation Studies

- Pseudobaptigenin 7-rhamnoglucoside serves as a model compound in the study of glycosylation reactions. Researchers utilize it to understand the mechanisms and efficiencies of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules.

Synthesis and Reaction Mechanisms

- The synthesis of this compound typically involves glycosylation techniques using rhamnose and glucose as donors. This process is crucial for developing new glycosides with enhanced properties .

Biological Applications

Antioxidant Activity

- This compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This attribute makes it a candidate for protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

- The compound has been shown to inhibit pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases. Studies indicate that it may modulate pathways involved in inflammation, such as the NF-κB signaling pathway .

Estrogenic Activity

- As a phytoestrogen, this compound can bind to estrogen receptors, influencing estrogen-responsive gene expression. This property positions it as a potential therapeutic agent for conditions related to estrogen deficiency .

Medical Research

Therapeutic Potential

- Ongoing research explores the therapeutic potential of this compound in various conditions, including cancer, cardiovascular diseases, and metabolic disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development .

Case Studies

- Clinical studies investigating the efficacy of isoflavonoids like pseudobaptigenin in managing menopausal symptoms have shown positive outcomes, highlighting its role in hormone replacement therapy alternatives .

Nutraceuticals and Functional Foods

Development of Health Supplements

作用机制

The mechanism of action of pseudobaptigenin 7-rhamnoglucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Estrogenic Activity: It binds to estrogen receptors and modulates estrogen-responsive genes.

相似化合物的比较

Pseudobaptigenin 7-rhamnoglucoside can be compared with other isoflavonoid glycosides such as:

Daidzin: Another isoflavonoid glycoside with similar antioxidant and estrogenic activities.

Genistin: Known for its anti-inflammatory and anticancer properties.

Uniqueness: : this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. The presence of both rhamnose and glucose moieties distinguishes it from other isoflavonoid glycosides .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Pseudobaptigenin 7-rhamnoglucoside in plant extracts?

- Methodological Answer: Reversed-phase HPLC coupled with UV-Vis detection (λ = 280 nm) is commonly used for quantification. Structural confirmation requires NMR (¹H and ¹³C) to resolve glycosidic linkages and IR spectroscopy to identify functional groups. For example, charge transfer complex studies with π-acceptors (e.g., DDQ) employ UV-Vis spectrophotometry to monitor absorbance shifts .

Q. How do environmental factors such as light exposure influence the accumulation of this compound in in vitro cultures?

- Methodological Answer: Blue light (450 nm) significantly enhances accumulation in callus cultures, as demonstrated in Cyclopia subternata. Experimental designs should include controlled light chambers and UVC exposure tests to assess stress-induced biosynthesis. Quantify compounds using HPLC and compare yields under varying photoperiods .

Q. What extraction protocols optimize the recovery of this compound from plant tissues?

- Methodological Answer: Use methanol or ethanol as solvents for polar glycosides. Solid-phase extraction (SPE) with C18 columns can purify crude extracts. Validate recovery rates via spiked samples and internal standards (e.g., hesperidin). Centrifugation and freeze-drying are critical for stabilizing labile compounds .

Q. How can researchers address nomenclature inconsistencies between this compound and structurally similar flavanones?

- Methodological Answer: Employ PubChem’s standardization services (e.g., Identifier Exchange Service) to cross-reference CAS numbers and synonyms. Confirm structural uniqueness via tandem mass spectrometry (LC-MS/MS) and compare NMR chemical shifts with reference databases .

Advanced Research Questions

Q. What experimental approaches are used to study charge transfer interactions of this compound with π-acceptors?

- Methodological Answer: React this compound with π-acceptors (e.g., DDQ or TCNE) in methanol/ethanol. Use UV-Vis spectrophotometry to detect charge transfer bands (250-400 nm). Calculate formation constants (KCT) via the Benesi-Hildbrand equation and confirm 1:1 stoichiometry using Job’s method .

Q. How can metabolic engineering enhance this compound biosynthesis in heterologous systems?

- Methodological Answer: Overexpress key enzymes (e.g., chalcone synthase, glycosyltransferases) in microbial hosts (e.g., E. coli or yeast). Use RNA-seq to identify biosynthetic gene clusters in native plants. Validate production via LC-MS and compare yields under inducible promoters .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Conduct dose-response assays (e.g., IC₅₀ in cell lines) with standardized purity thresholds (>95% via HPLC). Use multivariate regression to account for confounding variables (e.g., solvent polarity, impurity profiles). Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How do glycosylation patterns affect the stability and bioavailability of this compound?

- Methodological Answer: Compare hydrolysis rates of rhamnoglucoside vs. glucoside derivatives in simulated gastric fluid (pH 2.0). Use Caco-2 cell monolayers to assess intestinal permeability. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation under UV light .

属性

CAS 编号 |

25776-06-1 |

|---|---|

分子式 |

C28H30O14 |

分子量 |

590.5 g/mol |

IUPAC 名称 |

3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3 |

InChI 键 |

BYSWVDZWRHOULM-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |

同义词 |

Pseudobaptigenin 7-rhamnoglucoside; 3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。